Methyl 2-((6-(3-fluorobenzamido)pyridazin-3-yl)thio)propanoate
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Overview
Description
Methyl 2-((6-(3-fluorobenzamido)pyridazin-3-yl)thio)propanoate is a synthetic organic compound with a complex structure It contains a pyridazine ring, which is a six-membered aromatic ring with two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((6-(3-fluorobenzamido)pyridazin-3-yl)thio)propanoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic or basic conditions.
Introduction of the Fluorobenzamido Group: The fluorobenzamido group is introduced via an amide coupling reaction between 3-fluorobenzoic acid and the pyridazine derivative.
Thioester Formation: The final step involves the formation of the thioester linkage by reacting the pyridazine derivative with methyl 2-bromopropanoate in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((6-(3-fluorobenzamido)pyridazin-3-yl)thio)propanoate can undergo various chemical reactions, including:
Oxidation: The thioester group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the benzamido group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamido derivatives.
Scientific Research Applications
Methyl 2-((6-(3-fluorobenzamido)pyridazin-3-yl)thio)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 2-((6-(3-fluorobenzamido)pyridazin-3-yl)thio)propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-((6-(3-fluorobenzamido)pyridazin-3-yl)thio)butanoate: A similar compound with a butanoate group instead of a propanoate group.
Methyl 2-((6-(3-chlorobenzamido)pyridazin-3-yl)thio)propanoate: A compound with a chlorobenzamido group instead of a fluorobenzamido group.
Uniqueness
Methyl 2-((6-(3-fluorobenzamido)pyridazin-3-yl)thio)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorobenzamido group and thioester linkage make it particularly interesting for research in medicinal chemistry and materials science.
Properties
IUPAC Name |
methyl 2-[6-[(3-fluorobenzoyl)amino]pyridazin-3-yl]sulfanylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O3S/c1-9(15(21)22-2)23-13-7-6-12(18-19-13)17-14(20)10-4-3-5-11(16)8-10/h3-9H,1-2H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLNPNMRLNEWDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)SC1=NN=C(C=C1)NC(=O)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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